isosalvianolic acid C

Description

Properties

IUPAC Name |

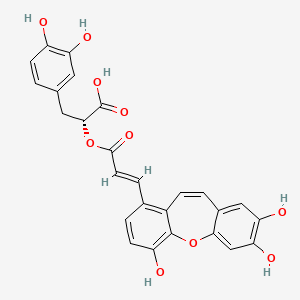

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(2,3,10-trihydroxybenzo[b][1]benzoxepin-7-yl)prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O10/c27-17-6-1-13(9-19(17)29)10-23(26(33)34)35-24(32)8-4-14-3-7-18(28)25-16(14)5-2-15-11-20(30)21(31)12-22(15)36-25/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGRZVZQTALJJF-VURDRKPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=CC4=CC(=C(C=C4OC3=C(C=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3C=CC4=CC(=C(C=C4OC3=C(C=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Isosalvianolic Acid C: Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isosalvianolic acid C is a naturally occurring phenolic acid that has garnered interest within the scientific community for its potential therapeutic applications. First identified in the early 1990s, this compound, a depside possessing a unique dibenzo[b,f]oxepin skeleton, is found in a variety of medicinal plants, most notably within the Salvia genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Structural Elucidation

This compound was first isolated and characterized from the aqueous extract of Salvia chinensis and subsequently from Salvia cavaleriei.[1][2] Its structure was elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revealing a complex depside structure.

Spectroscopic Data for Structural Characterization

A comprehensive understanding of a compound's structure is paramount for its application in research and drug development. The following table summarizes the key spectroscopic data for this compound.

| Parameter | Value |

| Molecular Formula | C₂₆H₂₀O₁₀ |

| Molecular Weight | 492.4 g/mol |

| UV λmax (MeOH) | 255, 289, 307 nm |

| ¹H NMR (CD₃OD, 400 MHz) | Data not available in the searched sources |

| ¹³C NMR (CD₃OD, 100 MHz) | Data not available in the searched sources |

Note: While the exact ¹H and ¹³C NMR chemical shift assignments for this compound were not available in the reviewed literature, further investigation into the original discovery publications is recommended for these specific details.

Natural Sources of this compound

This compound is primarily found in the roots of various plant species. The table below provides a summary of its known natural occurrences and, where available, the reported concentrations.

| Plant Species | Family | Part of Plant | Concentration (mg/g dry weight) | Reference |

| Salvia chinensis | Lamiaceae | Roots | Not specified | [1][2] |

| Salvia cavaleriei | Lamiaceae | Roots | Not specified | [1] |

| Salvia prionitis | Lamiaceae | Not specified | Not specified | |

| Salvia miltiorrhiza | Lamiaceae | Roots | 0.45 (in 50% EtOH extract) | |

| Salvia sonchifolia | Lamiaceae | Not specified | Not specified | |

| Lavandula angustifolia | Lamiaceae | Not specified | Not specified | |

| Lavandula latifolia | Lamiaceae | Not specified | 0.1 - 0.2 | [3] |

| Tournefortia sarmentosa | Boraginaceae | Stems | Not specified |

Experimental Protocols

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of phenolic compounds like this compound from plant material.

Caption: A generalized workflow for the isolation of this compound.

Methodology Details:

-

Extraction: The dried and powdered plant material is typically extracted with a solvent such as aqueous ethanol (e.g., 50-70% ethanol) at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extract is then concentrated under reduced pressure to remove the solvent.

-

Solvent Partitioning: The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Phenolic acids like this compound are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography. Common stationary phases include silica gel, Sephadex LH-20, or polyamide. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or ethyl acetate-formic acid-water) is used to separate the different components.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is often employed to yield highly pure this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities, with a notable role in inducing pseudo-allergic reactions through a specific signaling pathway.

Pseudo-allergic Reactions via MRGPRX2

Recent studies have elucidated the mechanism by which this compound can induce pseudo-allergic reactions. This process is initiated by the activation of the mast cell-specific Mas-related G protein-coupled receptor X2 (MRGPRX2).[4][5]

The activation of MRGPRX2 by this compound triggers a downstream signaling cascade, as depicted in the following diagram.

Caption: Signaling cascade initiated by this compound binding to MRGPRX2.

This signaling pathway leads to two primary outcomes:

-

Degranulation: The activation of Phospholipase C-gamma (PLC-γ) and subsequent stimulation of the Inositol 1,4,5-trisphosphate receptor (IP3R) leads to the mobilization of intracellular calcium (Ca²⁺), which is a critical step for mast cell degranulation and the release of histamine and other inflammatory mediators.[4][5]

-

Chemokine Release: The PLC-γ-mediated activation of Protein Kinase C (PKC) and subsequent phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK) results in the synthesis and release of various chemokines, further contributing to the inflammatory response.[4][5]

Antioxidant and Anti-inflammatory Activities

While specific quantitative data for this compound are limited in the reviewed literature, related salvianolic acids are well-known for their potent antioxidant and anti-inflammatory properties. It is plausible that this compound shares these characteristics due to its phenolic structure. Further research is required to quantify these activities, for instance, by determining its IC50 values in standard antioxidant (e.g., DPPH, ABTS) and anti-inflammatory (e.g., COX-2 inhibition) assays.

Conclusion and Future Directions

This compound is a structurally unique natural product with defined biological activities, particularly its role in modulating mast cell responses through the MRGPRX2 receptor. While its discovery and natural sources are relatively well-documented, there is a need for more detailed research into its quantitative biological activities, including its antioxidant and anti-inflammatory potential. Furthermore, the elucidation and public dissemination of its complete NMR spectral data would be invaluable to the research community. A deeper understanding of its pharmacological profile will be instrumental for its potential development as a therapeutic agent or as a valuable tool for studying mast cell biology.

References

- 1. Salvianolic Acid I: A New Depside from Salvia cavaleriei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyphenol-rich extract of Salvia chinensis exhibits anticancer activity in different cancer cell lines, and induces cell cycle arrest at the G0/G1-phase, apoptosis and loss of mitochondrial membrane potential in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agronomic Evaluation and Chemical Characterization of Lavandula latifolia Medik. under the Semiarid Conditions of the Spanish Southeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-induced pseudo-allergic reactions via the mast cell specific receptor MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-induced pseudo-allergic reactions via the mast cell specific receptor MRGPRX2 - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

An In-depth Technical Guide to Isosalvianolic Acid C: Chemical Properties and Formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalvianolic acid C is a phenolic compound of significant interest within the scientific community, particularly for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of its chemical properties, molecular formula, and relevant experimental methodologies. The information is tailored for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Properties and Formula

This compound, a derivative of caffeic acid, possesses a complex polyphenolic structure. It is most notably found in plants of the Salvia genus, such as Salvia miltiorrhiza and Lavandula angustifolia.[1][2] The fundamental chemical attributes of this compound are summarized below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₀O₁₀ | [1][3][4] |

| Molecular Weight | 492.43 g/mol | [1] |

| IUPAC Name | (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(2,3,10-trihydroxybenzo[b]oxepine-7-yl)prop-2-enoyl]oxypropanoic acid | [3] |

| CAS Number | 142115-17-1 | [3] |

| Physical Description | Powder | |

| Purity | ≥99.0% | [5] |

Solubility

This compound exhibits solubility in various organic solvents. Quantitative solubility data is crucial for the design of in vitro and in vivo experiments.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 98 mg/mL (199.01 mM) | [1] |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL (111.69 mM) | [6] |

| Methanol | Soluble | [2] |

| Water | Soluble | [2] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (5.08 mM) | [7] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5.5 mg/mL (11.17 mM) | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections outline key experimental protocols relevant to the study of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A precise and reproducible HPLC method is critical for the quantification and purification of this compound. The following protocol is a representative method adapted from the analysis of related salvianolic acids.

Objective: To determine the purity and concentration of this compound in a sample.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase acidification)

-

Methanol (for sample extraction)

-

Purified water (HPLC grade)

-

This compound standard

Procedure:

-

Sample Preparation: Extract the sample containing this compound with 75% methanol. For plasma samples, a liquid-liquid extraction can be employed.

-

Mobile Phase Preparation: Prepare a gradient elution system consisting of acetonitrile and an aqueous solution of a weak acid (e.g., 0.5% formic acid or a dilute phosphoric acid solution). The specific gradient will depend on the sample matrix and desired separation.

-

Chromatographic Conditions:

-

Column: C18

-

Mobile Phase: Gradient of acetonitrile and acidified water.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Column Temperature: 25 °C.

-

-

Analysis: Inject the prepared sample and a series of known concentrations of the this compound standard into the HPLC system.

-

Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Enzyme Inhibition Assay

This compound has been shown to inhibit various enzymes. The following is a general protocol for assessing its inhibitory activity.

Objective: To determine the inhibitory effect of this compound on a specific enzyme.

Materials:

-

Target enzyme

-

Substrate for the target enzyme

-

This compound

-

Appropriate buffer solution

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare Solutions:

-

Dissolve the enzyme in the appropriate buffer to a desired concentration.

-

Prepare a stock solution of the substrate.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

-

Assay Setup (in a 96-well plate):

-

Control Wells: Add the enzyme solution and buffer.

-

Test Wells: Add the enzyme solution and the various dilutions of this compound.

-

Blank Wells: Add buffer only.

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Measure Activity: Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway Modulation

This compound has been demonstrated to exert its biological effects through the modulation of key signaling pathways, particularly those involved in oxidative stress and inflammation.

Keap1/Nrf2/HO-1 Signaling Pathway

This compound has been shown to protect against cellular damage by activating the Keap1/Nrf2/HO-1 signaling pathway.[8][9] This pathway is a critical cellular defense mechanism against oxidative stress.

Caption: this compound's role in the Keap1/Nrf2/HO-1 pathway.

CaMKK–AMPK–Sirt1 Signaling Pathway

In the context of cisplatin-induced acute kidney injury, this compound has been found to provide protection through the activation of the CaMKK–AMPK–Sirt1 signaling pathway.[10][11]

Caption: Activation of the CaMKK–AMPK–Sirt1 pathway by this compound.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals aiming to explore its therapeutic potential further. Continued investigation into its mechanisms of action and optimization of its delivery and formulation will be crucial for its translation into clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Salvianolic acid C | CAS:115841-09-3 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | C26H20O10 | CID 44566967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. abmole.com [abmole.com]

- 6. Salvianolic acid C | CYP2C8 and CYP2J2 inhibitor | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Salvianolic Acid C against Acetaminophen-Induced Acute Liver Injury by Attenuating Inflammation, Oxidative Stress, and Apoptosis through Inhibition of the Keap1/Nrf2/HO-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Salvianolic Acid C against Acetaminophen-Induced Acute Liver Injury by Attenuating Inflammation, Oxidative Stress, and Apoptosis through Inhibition of the Keap1/Nrf2/HO-1 Signaling | Semantic Scholar [semanticscholar.org]

- 10. Salvianolic Acid C Protects against Cisplatin-Induced Acute Kidney Injury through Attenuation of Inflammation, Oxidative Stress and Apoptotic Effects and Activation of the CaMKK–AMPK–Sirt1-Associated Signaling Pathway in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Isosalvianolic Acid C: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Overview of Isosalvianolic Acid C: Physicochemical Properties, Bioactivity, and Therapeutic Potential

This technical guide provides an in-depth analysis of this compound, a phenolic compound with significant therapeutic promise. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's fundamental properties, bioactivity, and the molecular pathways it modulates.

Core Data Summary

This compound, a derivative of various Salvia species, has garnered attention for its potent antioxidant and anti-inflammatory properties. The fundamental physicochemical data for this compound are summarized below.

| Property | Value | References |

| CAS Number | 142115-17-1 | [1][2][3] |

| Molecular Weight | 492.43 g/mol | [1][4] |

| Molecular Formula | C₂₆H₂₀O₁₀ | [3] |

Biological Activity and Therapeutic Prospects

This compound has demonstrated significant potential in mitigating a range of pathological conditions, primarily through its robust antioxidant and anti-inflammatory effects. Research highlights its protective role in conditions such as acute kidney injury, cerebral ischemia, and liver damage.

Antioxidant and Anti-inflammatory Mechanisms

This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress. Notably, it has been shown to inhibit the TLR4-NF-κB and activate the Keap1-Nrf2/HO-1 signaling pathways. These actions collectively reduce the production of pro-inflammatory cytokines and enhance the cellular antioxidant defense systems.

Featured Signaling Pathways

To elucidate the mechanisms of action of this compound, the following diagrams illustrate its interaction with critical signaling pathways.

Caption: this compound inhibits the TLR4-NF-κB signaling pathway.

Caption: this compound activates the Keap1-Nrf2/HO-1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the study of this compound.

Animal Models

1. Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model

-

Objective: To induce acute kidney injury to study the protective effects of this compound.

-

Procedure:

-

Male C57BL/6 mice (6-8 weeks old) are used.

-

A single intraperitoneal injection of cisplatin (15-25 mg/kg body weight) is administered.

-

Kidney function is typically assessed 3-4 days post-injection by measuring serum creatinine and blood urea nitrogen (BUN) levels.

-

Kidney tissues are collected for histological analysis and molecular studies.[5][6][7][8]

-

2. Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model

-

Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of this compound.

-

Procedure:

-

Anesthesia is induced in mice.

-

The external carotid artery (ECA) is ligated, and a monofilament is inserted into the internal carotid artery (ICA) to occlude the middle cerebral artery (MCA).

-

Occlusion is maintained for a specific duration (e.g., 60 minutes) before the filament is withdrawn to allow reperfusion.

-

Neurological deficits, infarct volume, and molecular markers are assessed at various time points post-reperfusion.[9][10][11][12][13]

-

Molecular Biology Techniques

1. Western Blotting

-

Objective: To detect and quantify specific proteins in tissue or cell lysates.

-

Protocol:

-

Protein Extraction: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a polyacrylamide gel.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies (typical dilution 1:1000) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies (typical dilution 1:2000-1:5000) for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

2. Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the expression levels of specific messenger RNA (mRNA).

-

Protocol:

-

RNA Extraction: Total RNA is extracted from tissues or cells using a suitable kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is set up using cDNA, gene-specific primers, and a SYBR Green master mix.

-

Amplification: The reaction is run on a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Concluding Remarks

This compound presents a compelling profile as a multi-target therapeutic agent with significant antioxidant and anti-inflammatory activities. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for further research and development of this promising natural compound. The continued investigation into its molecular mechanisms and preclinical efficacy is warranted to translate its potential into clinical applications.

References

- 1. abmole.com [abmole.com]

- 2. This compound | 142115-17-1 - Coompo [coompo.com]

- 3. This compound | 142115-17-1 | SFA11517 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

- 7. Time-course analysis of cisplatin induced AKI in preclinical models: implications for testing different sources of MSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. krcp-ksn.org [krcp-ksn.org]

- 9. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [bio-protocol.org]

- 10. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]

- 11. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2.3. Transient middle cerebral artery occlusion (tMCAO) [bio-protocol.org]

- 13. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]

An In-depth Technical Guide to Isosalvianolic Acid C and Salvianolic Acid C: A Comparative Analysis of Two Isomeric Phenolic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalvianolic acid C and salvianolic acid C, two naturally occurring phenolic acid isomers, present distinct structural backbones that give rise to a nuanced spectrum of biological activities. While both share the same molecular formula (C₂₆H₂₂O₁₀), their fundamental difference lies in their core heterocyclic systems: this compound is built upon a dibenzo[b,f]oxepine framework, whereas salvianolic acid C features a benzofuran moiety. This structural divergence significantly influences their pharmacological profiles, particularly their anti-inflammatory, antioxidant, and potential therapeutic applications. This technical guide provides a comprehensive comparison of their structures, known biological activities, and the signaling pathways they modulate, supported by available quantitative data and experimental insights.

Structural Elucidation: A Tale of Two Skeletons

The isomeric relationship between this compound and salvianolic acid C is rooted in their distinct polycyclic core structures, a critical determinant of their three-dimensional conformation and subsequent interaction with biological targets.

This compound possesses a dibenzo[b,f]oxepine ring system. This seven-membered central ring imparts a more flexible and non-planar conformation to the molecule.

Salvianolic Acid C , in contrast, is characterized by a more rigid, planar benzofuran skeleton. This five-membered heterocyclic ring is fused to a benzene ring, resulting in a different spatial arrangement of its constituent aromatic rings compared to its isomer.

| Feature | This compound | Salvianolic Acid C |

| Core Skeleton | Dibenzo[b,f]oxepine | Benzofuran |

| Molecular Formula | C₂₆H₂₂O₁₀ | C₂₆H₂₂O₁₀ |

| Molecular Weight | 494.45 g/mol | 494.45 g/mol |

| General Structure | Flexible, non-planar | Rigid, planar |

Comparative Biological Activities and Therapeutic Potential

While direct comparative studies are limited, the existing body of research allows for a side-by-side evaluation of their reported biological effects.

Anti-inflammatory and Immunomodulatory Effects

Both isomers have demonstrated potent anti-inflammatory properties, albeit through potentially different or overlapping mechanisms.

Salvianolic Acid C has been extensively studied for its anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1] This inhibition is mediated through the downregulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3]

This compound is also reported to possess anti-inflammatory activities, although the specific signaling pathways are less elucidated. One study highlighted its potential as a more potent hypocholesterolemic agent than the drug probucol, suggesting a role in mitigating inflammation associated with cardiovascular diseases.[1]

Antioxidant Activity

The polyphenolic nature of both compounds endows them with significant antioxidant capabilities, primarily through the scavenging of free radicals.

Salvianolic Acid C has demonstrated the ability to reduce oxidative stress by increasing the levels of endogenous antioxidant enzymes.[2]

This compound 's antioxidant potential is inferred from its phenolic structure, a common feature of radical-scavenging molecules.

Other Reported Activities

Salvianolic Acid C has shown protective effects against cisplatin-induced nephrotoxicity by attenuating inflammation, oxidative stress, and apoptosis.[2] It is also a noncompetitive inhibitor of Cytochrome P450 2C8 (CYP2C8) and a moderate mixed inhibitor of Cytochrome P450 2J2 (CYP2J2).[1]

Isosalvianolic Acid A-1 , a related compound, has been shown to exert anti-inflammatory effects by activating α7nAchR signaling and subsequently inhibiting STAT3 and NF-κB pathways.[4]

Signaling Pathways

The differential modulation of intracellular signaling cascades is a key aspect of the distinct pharmacological profiles of these isomers.

Salvianolic Acid C Signaling

// Nodes SAC [label="Salvianolic Acid C", fillcolor="#EA4335"]; TLR4 [label="TLR4"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05"]; MAPK [label="MAPK Pathway\n(JNK, ERK, p38)", fillcolor="#FBBC05"]; CaMKK [label="CaMKK"]; AMPK [label="AMPK"]; Sirt1 [label="Sirt1"]; Inflammation [label="Inflammation\n(iNOS, COX-2, TNF-α, IL-1β, IL-6)", shape=ellipse, fillcolor="#34A853"]; Oxidative_Stress [label="Oxidative Stress", shape=ellipse, fillcolor="#34A853"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853"]; Cell_Protection [label="Cell Protection", shape=ellipse, fillcolor="#34A853"];

// Edges SAC -> TLR4 [label="inhibits"]; SAC -> NFkB [label="inhibits"]; SAC -> MAPK [label="inhibits"]; SAC -> CaMKK [label="activates"]; TLR4 -> NFkB; NFkB -> Inflammation; MAPK -> Inflammation; MAPK -> Apoptosis; CaMKK -> AMPK; AMPK -> Sirt1; Sirt1 -> Cell_Protection; Inflammation -> Oxidative_Stress [dir=both]; Oxidative_Stress -> Apoptosis; } Salvianolic Acid C Signaling Pathways.

Salvianolic acid C has been shown to exert its anti-inflammatory and cytoprotective effects by modulating several key signaling pathways[2][3][5]:

-

Inhibition of NF-κB Pathway: It suppresses the activation of NF-κB, a master regulator of inflammation, thereby reducing the expression of pro-inflammatory genes.[3]

-

Inhibition of MAPK Pathway: It attenuates the phosphorylation of JNK, ERK, and p38 MAPKs, which are involved in inflammatory responses and apoptosis.[2]

-

Activation of CaMKK-AMPK-Sirt1 Pathway: It activates this pathway, which is known to play a crucial role in cellular protection and longevity.[2]

-

Inhibition of TLR4: It can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is an upstream activator of NF-κB.[2][5]

This compound Signaling

Currently, there is a paucity of data specifically detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanisms of action at the molecular level.

Quantitative Data

Direct comparative quantitative data is scarce. However, individual studies provide valuable insights into the potency of salvianolic acid C.

| Compound | Target/Assay | IC₅₀ / Kᵢ | Reference |

| Salvianolic Acid C | CYP2C8 (inhibition) | Kᵢ = 4.82 µM | [1] |

| Salvianolic Acid C | CYP2J2 (inhibition) | Kᵢ = 5.75 µM | [1] |

| Salvianolic Acid A | IKKβ (inhibition) | Kᵢ = 3.63 μM | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research in this field. Below are generalized workflows for key experimental procedures.

Isolation of Salvianolic Acids from Salvia miltiorrhiza

A common method for the isolation of salvianolic acids involves solvent extraction followed by chromatographic purification. The general steps are outlined in the workflow above. Specific details can be found in the literature.[7][8]

Anti-inflammatory Activity Assay (In Vitro)

// Nodes Cell_Culture [label="Culture macrophages\n(e.g., RAW 264.7)"]; Pretreatment [label="Pre-treat cells with\nthis compound or\nSalvianolic Acid C"]; Stimulation [label="Stimulate with LPS"]; Incubation [label="Incubate for a defined period"]; Supernatant_Collection [label="Collect supernatant"]; Cell_Lysis [label="Lyse cells"]; ELISA [label="ELISA for cytokines\n(TNF-α, IL-6, etc.)"]; Griess_Assay [label="Griess Assay for NO"]; Western_Blot [label="Western Blot for\nNF-κB, MAPK proteins"];

// Edges Cell_Culture -> Pretreatment -> Stimulation -> Incubation; Incubation -> Supernatant_Collection; Incubation -> Cell_Lysis; Supernatant_Collection -> ELISA; Supernatant_Collection -> Griess_Assay; Cell_Lysis -> Western_Blot; } In Vitro Anti-inflammatory Assay Workflow.

This workflow outlines a typical in vitro experiment to assess the anti-inflammatory effects of the isomers. Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in macrophage cell lines.[6]

Synthesis

The total synthesis of salvianolic acid C and its analogues has been achieved, providing a means to produce these compounds for further study and potential therapeutic development. The synthesis of a functionalized benzofuran synthon is a key step for creating analogues of salvianolic acid C.[9][10][11]

Conclusion and Future Directions

This compound and salvianolic acid C represent a compelling pair of isomers with distinct structural features and promising, albeit differentially characterized, biological activities. Salvianolic acid C has emerged as a potent anti-inflammatory and cytoprotective agent with well-defined mechanisms of action. This compound, with its unique dibenzo[b,f]oxepine core, remains a more enigmatic but equally promising molecule, particularly given its reported hypocholesterolemic potential.

Future research should prioritize direct, head-to-head comparative studies of these isomers to delineate their relative potencies and therapeutic indices across a range of biological assays. Elucidation of the specific signaling pathways modulated by this compound is a critical next step. Furthermore, the development of scalable synthetic routes for both isomers will be essential to facilitate comprehensive preclinical and clinical investigations, ultimately unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Activation of Nrf2 signaling by salvianolic acid C attenuates NF‑κB mediated inflammatory response both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salvianolic acid C attenuates cerebral ischemic injury through inhibiting neuroinflammation via the TLR4-TREM1-NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of salvianolic acid A, a minor phenolic carboxylic acid of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of a Functionalized Benzofuran as a Synthon for Salvianolic Acid C Analogues as Potential LDL Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total synthesis of (+)-pentamethylsalvianolic acid C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Isosalvianolic Acid C: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid C is a polyphenolic compound and a member of the salvianolic acid family, which are water-soluble bioactive components primarily isolated from Salvia miltiorrhiza Bunge (Danshen). Structurally, it is a depside formed from danshensu (3-(3,4-dihydroxyphenyl)lactic acid) and a caffeic acid dimer. While the broader family of salvianolic acids, particularly A and B, are well-studied, this compound is emerging as a compound of significant interest due to its distinct and potent biological activities. This document provides a technical guide to the current understanding of its primary biological effects, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways.

Core Biological Activities

This compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities. These effects are underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-inflammatory and Enzyme Inhibitory Activity

This compound has demonstrated significant anti-inflammatory and enzyme-inhibiting properties. A key target is xanthine oxidase (XO), an enzyme pivotal in the pathogenesis of gout. Additionally, it modulates inflammatory responses in various cell types.

Quantitative Data: Enzyme Inhibition and Anti-inflammatory Effects

| Biological Activity | Assay/Model | Test System | Concentration/Dose | Result | Reference |

| Enzyme Inhibition | Xanthine Oxidase Inhibition | Bovine Milk Xanthine Oxidase | 5.84 ± 0.18 µM | IC₅₀ | [1][2] |

| Antiviral | SARS-CoV-2 Pseudovirus Entry | HEK293T/ACE2 cells | 10.14 µM | EC₅₀ | [3] |

| Anti-inflammatory | Cytokine Inhibition | LPS-stimulated hPDLSCs | 0-5 mM | Dose-dependent inhibition of TNF-α, IL-6, IL-1β | [4] |

This protocol outlines the spectrophotometric measurement of xanthine oxidase inhibition.

-

Reagent Preparation:

-

Phosphate Buffer: 50 mM potassium phosphate buffer (pH 7.5).

-

Enzyme Solution: Bovine milk xanthine oxidase (XO) is diluted in the phosphate buffer to a final concentration that yields a change in absorbance of approximately 0.025 per minute.

-

Substrate Solution: Xanthine is dissolved in the phosphate buffer to a final concentration of 100 µM.

-

Test Compound: this compound is dissolved in DMSO and then diluted with the phosphate buffer to achieve various final concentrations. Allopurinol is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add 50 µL of the test compound solution (or buffer for control).

-

Add 50 µL of the substrate solution (xanthine).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of the enzyme solution (XO).

-

Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader. The formation of uric acid from xanthine results in an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(V_control - V_inhibitor) / V_control] * 100.

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]

-

Hepatoprotective Activity

This compound has shown significant protective effects against drug-induced liver injury, primarily by mitigating oxidative stress and inflammation through the activation of the Nrf2 signaling pathway.

Quantitative Data: Hepatoprotection in APAP-Induced Liver Injury

| Biological Activity | Assay/Model | Test System | Dose | Result | Reference |

| Hepatoprotection | Acetaminophen (APAP)-induced hepatotoxicity | C57BL/6J mice | 5, 10, 20 mg/kg (i.p.) | Significantly prevented the elevation of serum AST, ALT, and T-Bil. Reduced levels of TBARS (lipid peroxidation). | [5][6] |

This compound confers hepatoprotection by activating the Keap1/Nrf2/HO-1 pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress and compounds like this compound, this interaction is disrupted. Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes, including Heme Oxygenase-1 (HO-1), which has potent antioxidant and anti-inflammatory effects.

Caption: Keap1/Nrf2/HO-1 signaling pathway activated by this compound.

This protocol is used to assess the cytotoxicity or cytostatic activity of a compound on cultured cells.

-

Cell Plating:

-

Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with medium but no compound (negative control).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][8][9][10][11]

-

Neuroprotective Activity

This compound demonstrates neuroprotective effects by suppressing neuroinflammation. This is achieved through the modulation of pathways including AMPK/Nrf2 and the inhibition of NF-κB activation.

In neuroinflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. This compound can activate AMP-activated protein kinase (AMPK), which in turn promotes the activation and nuclear translocation of Nrf2. Activated Nrf2 not only upregulates antioxidant enzymes but also interferes with the NF-κB pathway, thereby reducing the inflammatory response.

Caption: Neuroprotective mechanism via AMPK/Nrf2 and NF-κB pathways.

The transient middle cerebral artery occlusion (tMCAO) model is a widely used in vivo model to study ischemic stroke and evaluate neuroprotective agents.

-

Animal Preparation:

-

Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

-

Body temperature is maintained at 37°C using a heating pad.

-

-

Surgical Procedure:

-

A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.

-

The ECA is ligated and transected.

-

A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

The suture is left in place for a period of time (e.g., 60-90 minutes) to induce ischemia.

-

-

Reperfusion and Drug Administration:

-

This compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) or intravenously (i.v.) at a specific time point (e.g., 30 minutes before MCAO or immediately after reperfusion).

-

After the occlusion period, the suture is withdrawn to allow for reperfusion of the MCA territory.

-

The neck incision is closed, and the animal is allowed to recover.

-

-

Post-operative Evaluation:

-

Neurological Deficit Scoring: At 24 hours post-MCAO, neurological function is assessed using a standardized scoring system (e.g., a 0-5 point scale where 0 is no deficit and 5 is severe deficit).

-

Infarct Volume Measurement: Animals are euthanized, and brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (ischemic) tissue remains white. The infarct volume is then quantified using image analysis software.[12][13][14]

-

This protocol details the detection of NF-κB (p65) phosphorylation and translocation, key markers of its activation.

-

Protein Extraction:

-

Cells (e.g., LPS-stimulated RAW 264.7 macrophages) or tissue samples are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear translocation studies, cytoplasmic and nuclear protein fractions are isolated using a nuclear extraction kit.

-

Protein concentration is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (e.g., 20-40 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

The separated proteins are then transferred from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, or anti-IκBα). A loading control antibody (e.g., anti-β-actin for total lysates or anti-Lamin B1 for nuclear fractions) is also used.

-

The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The membrane is washed again with TBST.

-

An enhanced chemiluminescence (ECL) substrate is added to the membrane.

-

The chemiluminescent signal is detected using an imaging system. The intensity of the bands is quantified using densitometry software. The levels of phosphorylated or nuclear proteins are normalized to the total protein or loading control.[15][16][17]

-

Conclusion

This compound is a multi-target bioactive compound with significant therapeutic potential. Its strong anti-inflammatory and antioxidant activities, demonstrated through the inhibition of key enzymes like xanthine oxidase and the modulation of critical signaling pathways such as NF-κB and Nrf2, underpin its protective effects in models of liver injury and neuroinflammation. The quantitative data and established protocols provided herein offer a solid foundation for researchers and drug development professionals to further explore the pharmacological profile and clinical applications of this promising natural product. Future research should focus on its pharmacokinetic properties, long-term safety, and efficacy in more complex disease models.

References

- 1. Investigation of the interaction between salvianolic acid C and xanthine oxidase: Insights from experimental studies merging with molecular docking methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Salvianolic acid C | CYP2C8 and CYP2J2 inhibitor | TargetMol [targetmol.com]

- 5. Salvianolic Acid C against Acetaminophen-Induced Acute Liver Injury by Attenuating Inflammation, Oxidative Stress, and Apoptosis through Inhibition of the Keap1/Nrf2/HO-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salvianolic Acid C against Acetaminophen-Induced Acute Liver Injury by Attenuating Inflammation, Oxidative Stress, and Apoptosis through Inhibition of the Keap1/Nrf2/HO-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. protocols.io [protocols.io]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. cdn.greenmedinfo.com [cdn.greenmedinfo.com]

- 15. Salvianolic acid B attenuates the inflammatory response in atherosclerosis by regulating MAPKs/ NF-κB signaling pathways in LDLR-/- mice and RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Nrf2 signaling by salvianolic acid C attenuates NF‑κB mediated inflammatory response both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

Isosalvianolic Acid C: A Multifaceted Therapeutic Candidate for Ischemic Stroke and Beyond

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isosalvianolic acid C (SalC), a polyphenolic compound derived from Salvia miltiorrhiza, has emerged as a promising therapeutic agent with significant potential in the management of ischemic stroke and other inflammatory conditions. Preclinical studies have robustly demonstrated its neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanisms of action, quantitative efficacy data from animal models, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this compound as a novel therapeutic entity.

Introduction

Ischemic stroke, characterized by the disruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis.[1][2] Current therapeutic options are limited, highlighting the urgent need for novel and effective neuroprotective agents. This compound, a water-soluble compound extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered considerable attention for its potent pharmacological activities.[3][4] This document synthesizes the existing preclinical evidence for the therapeutic potential of this compound, with a particular emphasis on its role in mitigating cerebral ischemia-reperfusion injury.

Therapeutic Potential and Mechanisms of Action

This compound exerts its therapeutic effects through multiple, interconnected signaling pathways. Its primary mechanisms of action include potent anti-inflammatory and antioxidant activities, as well as the modulation of apoptotic processes.

Anti-inflammatory Effects

A key therapeutic action of this compound is its ability to suppress neuroinflammation, a critical component of the ischemic cascade.[3][4] This is primarily achieved through the inhibition of the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1 (TREM1)-nuclear factor kappa B (NF-κB) signaling pathway in microglia, the resident immune cells of the central nervous system.[3][4][5] By downregulating this pathway, this compound effectively reduces the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7]

Furthermore, this compound has been shown to exert anti-inflammatory effects through the activation of the α7 nicotinic acetylcholine receptor (α7nAchR) signaling pathway, which subsequently inhibits the STAT3 and NF-κB pathways.[3]

Antioxidant Effects

Oxidative stress is a major contributor to neuronal damage following ischemic stroke. This compound demonstrates significant antioxidant properties by activating key cellular defense mechanisms. It upregulates the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][8] The activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6]

In the context of cisplatin-induced acute kidney injury, this compound has been shown to activate the CaMKK-AMPK-Sirt1 signaling pathway, which also plays a crucial role in mitigating oxidative stress and inflammation.[1][8]

Anti-apoptotic Effects

This compound has been observed to reduce neuronal apoptosis in the ischemic brain.[3][4] This is achieved, in part, by inhibiting the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway and modulating the expression of apoptosis-related proteins.[7][9]

Quantitative Efficacy Data

Preclinical studies in animal models of ischemic stroke have provided compelling quantitative data supporting the therapeutic efficacy of this compound.

| Parameter | Animal Model | Treatment | Dosage | Result | Reference |

| Infarct Volume | tMCAO Mice | This compound | 20 and 40 mg/kg | Marked reduction in cerebral infarct volume compared to the model group. | [4] |

| Neurological Deficit Score | tMCAO Mice | This compound | Not specified | Significant improvement in neurological function. | [3][4] |

| Gene Reversion Rate | tMCAO Mice | This compound | Not specified | 80% gene reversion rate within the cerebral ischemic disease network. | [3][4] |

| Neuronal Apoptosis | tMCAO Mice | High-dose this compound | Not specified | Significant reduction in TUNEL-positive (apoptotic) cells in the ischemic cortex. | [3] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Cisplatin-induced AKI Mice | This compound | Not specified | Significant decrease in serum levels. | [1] |

Experimental Protocols

This section outlines the key experimental methodologies employed in the preclinical evaluation of this compound.

Animal Models

-

Transient Middle Cerebral Artery Occlusion (tMCAO) Model of Ischemic Stroke: Male CD1 mice are anesthetized, and the right middle cerebral artery is occluded for 60 minutes using a filament, followed by reperfusion. Body temperature is maintained at 37 ± 0.5°C during the surgical procedure. Neurological deficits, infarct volume, and brain edema are assessed at 24 and 72 hours post-tMCAO.[4][10]

-

Cisplatin-Induced Acute Kidney Injury (AKI) Model: Mice are administered this compound intraperitoneally for 10 consecutive days. On day 7, a single intraperitoneal injection of cisplatin (20 mg/kg) is administered to induce nephrotoxicity.[1]

In Vitro Assays

-

Cell Culture: Mouse microglial cells (BV2) and mouse endothelial cells (bEnd.3) are commonly used. For neuroinflammation studies, BV2 cells can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[11]

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: To mimic ischemic conditions in vitro, cells are cultured in a glucose-free medium in a hypoxic chamber, followed by a return to normal culture conditions.[12]

Molecular and Cellular Analyses

-

Western Blot Analysis: Total protein is extracted from brain tissue or cultured cells, separated by SDS-PAGE, and transferred to a PVDF membrane. Membranes are incubated with primary antibodies against target proteins (e.g., TLR4, TREM1, p-p65, p-AMPK, Nrf2, HO-1, β-actin), followed by incubation with appropriate secondary antibodies. Protein bands are visualized and quantified.[4][6]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum or cell culture supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.[1][6]

-

Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay: Apoptotic cells in brain tissue sections are detected using a TUNEL assay kit. TUNEL-positive cells are visualized under a fluorescence microscope.[3][4]

-

Histopathological Examination: Brain tissues are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess histopathological changes.[4]

-

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining: To measure infarct volume, fresh brain slices are stained with TTC solution. Healthy tissue stains red, while the infarcted area remains white.[4]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Figure 1: Simplified signaling pathways of this compound in neuroprotection.

Figure 2: General experimental workflow for preclinical studies of this compound in ischemic stroke.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in preclinical models of ischemic stroke and other inflammatory conditions. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and apoptosis, makes it an attractive candidate for further drug development. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, conducting long-term safety and efficacy studies in larger animal models, and ultimately translating these promising preclinical findings into clinical trials for the treatment of ischemic stroke and other related diseases. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors.

References

- 1. Salvianolic Acid C Protects against Cisplatin-Induced Acute Kidney Injury through Attenuation of Inflammation, Oxidative Stress and Apoptotic Effects and Activation of the CaMKK–AMPK–Sirt1-Associated Signaling Pathway in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvianolate increases heat shock protein expression in a cerebral ischemia-reperfusion injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salvianolic acid C attenuates cerebral ischemic injury through inhibiting neuroinflammation via the TLR4-TREM1-NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salvianolic acid C attenuates cerebral ischemic injury through inhibiting neuroinflammation via the TLR4-TREM1-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of Nrf2 signaling by salvianolic acid C attenuates NF‑κB mediated inflammatory response both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Salvianolic Acid C Protects against Cisplatin-Induced Acute Kidney Injury through Attenuation of Inflammation, Oxidative Stress and Apoptotic Effects and Activation of the CaMKK-AMPK-Sirt1-Associated Signaling Pathway in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salvianolic acid A provides neuroprotective effects on cerebral ischemia-reperfusion injury in rats via PKA/CREB/c-Fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salvianolic acid C improves cerebral ischemia reperfusion injury through suppressing microglial cell M1 polarization and promoting cerebral angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salvianolic acid A alleviated inflammatory response mediated by microglia through inhibiting the activation of TLR2/4 in acute cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Isosalvianolic Acid C: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid C is a phenolic compound with notable antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action

This compound exerts its biological activities primarily through the modulation of key signaling pathways involved in oxidative stress and inflammation. The core mechanisms include the scavenging of reactive oxygen species (ROS), inhibition of pro-inflammatory mediators, and regulation of cellular signaling cascades.

Antioxidant Mechanisms

The antioxidant effects of this compound are attributed to its ability to directly scavenge free radicals and to activate endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

This compound has been shown to exhibit potent radical scavenging activity against various free radicals.

Activation of the Nrf2/ARE Pathway

A key mechanism of the antioxidant action of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Figure 1: Nrf2/ARE Signaling Pathway Activation by this compound.

Anti-inflammatory Mechanisms

This compound mitigates inflammation by inhibiting key pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways, often initiated by stimuli such as lipopolysaccharide (LPS) acting on Toll-like receptor 4 (TLR4).

Inhibition of the TLR4/NF-κB Signaling Pathway

This compound has been shown to inhibit the TLR4 signaling pathway. By doing so, it prevents the downstream activation of the Nuclear Factor-kappa B (NF-κB) pathway. This involves inhibiting the phosphorylation and subsequent degradation of IκBα, which retains the p65 subunit of NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][2][3]

Figure 2: Inhibition of the TLR4/NF-κB Signaling Pathway by this compound.

Modulation of the MAPK Signaling Pathway

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been observed to attenuate the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK, in response to inflammatory stimuli.[1] The inhibition of MAPK signaling further contributes to the reduction of pro-inflammatory gene expression.

Figure 3: Modulation of the MAPK Signaling Pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory effects of this compound and related salvianolic acids.

Table 1: In Vitro Antioxidant Activity

| Assay | Compound | Test System | IC50 / Activity | Reference |

| DPPH Radical Scavenging | This compound | Chemical Assay | Data not available | |

| ABTS Radical Scavenging | This compound | Chemical Assay | Data not available | |

| Superoxide Anion Scavenging | This compound | Chemical Assay | Data not available | |

| Hydroxyl Radical Scavenging | This compound | Chemical Assay | Data not available |

Table 2: In Vitro Anti-inflammatory Activity

| Assay | Compound | Cell Line | Inducer | IC50 / Inhibition | Reference |

| NO Production | This compound | hPDLSCs | LPS (1 µg/mL) | Significant reduction at 0.1, 1, and 5 mM | [4] |

| TNF-α Production | This compound | hPDLSCs | LPS (1 µg/mL) | Significant reduction at 0.1, 1, and 5 mM | [4] |

| IL-6 Production | This compound | hPDLSCs | LPS (1 µg/mL) | Significant reduction at 0.1, 1, and 5 mM | [4] |

| IL-1β Production | This compound | hPDLSCs | LPS (1 µg/mL) | Significant reduction at 0.1, 1, and 5 mM | [4] |

Table 3: In Vivo Antioxidant and Anti-inflammatory Effects

| Parameter | Compound | Animal Model | Treatment | Result | Reference |

| MDA Levels | This compound | Cisplatin-induced AKI mice | 20 mg/kg, i.p. | Significantly reduced | [5] |

| GSH Levels | This compound | Cisplatin-induced AKI mice | 20 mg/kg, i.p. | Significantly increased | [5] |

| SOD Activity | This compound | Cisplatin-induced AKI mice | 20 mg/kg, i.p. | Significantly increased protein expression | [1] |

| Serum TNF-α | This compound | Cisplatin-induced AKI mice | 20 mg/kg, i.p. | Significantly reduced | [6] |

| Serum IL-6 | This compound | Cisplatin-induced AKI mice | 20 mg/kg, i.p. | Significantly reduced | [6] |

| Serum IL-1β | This compound | Cisplatin-induced AKI mice | 20 mg/kg, i.p. | Significantly reduced | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Culture and Treatment

-

Cell Lines: Human periodontal ligament stem cells (hPDLSCs) or RAW 264.7 murine macrophage cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For inflammatory stimulation, cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 5 mM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[4]

Western Blot Analysis

This protocol is for the detection of protein expression levels of key signaling molecules.

Figure 4: General Workflow for Western Blot Analysis.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Recommended antibodies and their sources are listed in Table 4. The optimal dilution for each antibody should be determined empirically, but a starting dilution of 1:1000 is common.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Table 4: Recommended Primary Antibodies for Western Blot

| Target Protein | Recommended Source |

| p-NF-κB p65 | Cell Signaling Technology |

| NF-κB p65 | Cell Signaling Technology |

| p-IκBα | Cell Signaling Technology |

| IκBα | Cell Signaling Technology |

| p-p38 MAPK | Cell Signaling Technology |

| p38 MAPK | Cell Signaling Technology |

| p-ERK1/2 | Cell Signaling Technology |

| ERK1/2 | Cell Signaling Technology |

| p-JNK | Cell Signaling Technology |

| JNK | Cell Signaling Technology |

| Nrf2 | Santa Cruz Biotechnology |

| HO-1 | Abcam |

| NQO1 | Abcam |

| iNOS | Abcam |

| COX-2 | Cell Signaling Technology |

| TLR4 | GeneTex |

| β-actin (Loading Control) | Sigma-Aldrich |

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines in cell culture supernatants or serum.

-

Sample Collection: Cell culture supernatants or serum samples are collected.

-

ELISA Procedure: The concentrations of TNF-α, IL-1β, and IL-6 are determined using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are calculated based on this curve.

Nitric Oxide (NO) Production Assay

-

Principle: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

-

Procedure:

-

Collect 100 µL of culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification: The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

Immunofluorescence for NF-κB p65 and Nrf2 Nuclear Translocation

-

Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.

-

Treatment: Cells are treated with this compound and/or an inflammatory stimulus.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking: Non-specific binding is blocked with 1% BSA in PBS.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against NF-κB p65 or Nrf2 (e.g., 1:200 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Cells are washed and incubated with a fluorescently labeled secondary antibody (e.g., FITC- or Alexa Fluor-conjugated) for 1 hour at room temperature.

-

Counterstaining: Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted on glass slides, and images are captured using a fluorescence microscope. The nuclear translocation is observed as the co-localization of the p65 or Nrf2 signal with the DAPI signal.[2][7]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for the analysis of gene expression levels of antioxidant enzymes and pro-inflammatory mediators.

-

RNA Extraction: Total RNA is extracted from cells using TRIzol reagent or a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The relative expression of target genes (e.g., HO-1, NQO1, TNF-α, IL-6) is quantified using a SYBR Green-based qRT-PCR assay. The expression levels are normalized to a housekeeping gene, such as GAPDH or β-actin.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound demonstrates significant antioxidant and anti-inflammatory properties through its ability to scavenge reactive oxygen species and modulate key cellular signaling pathways, including the Nrf2, NF-κB, and MAPK pathways. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound. Further research is warranted to fully elucidate its pharmacological profile and to explore its clinical applications in the management of oxidative stress- and inflammation-related diseases.

References

- 1. Salvianolic Acid C Protects against Cisplatin-Induced Acute Kidney Injury through Attenuation of Inflammation, Oxidative Stress and Apoptotic Effects and Activation of the CaMKK–AMPK–Sirt1-Associated Signaling Pathway in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Nrf2 signaling by salvianolic acid C attenuates NF‑κB mediated inflammatory response both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salvianolic Acid C Attenuates LPS-Induced Inflammation and Apoptosis in Human Periodontal Ligament Stem Cells via Toll-Like Receptors 4 (TLR4)/Nuclear Factor kappa B (NF-κB) Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salvianolic Acid C Attenuates LPS-Induced Inflammation and Apoptosis in Human Periodontal Ligament Stem Cells via Toll-Like Receptors 4 (TLR4)/Nuclear Factor kappa B (NF-κB) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Isosalvianolic Acid C: A Comprehensive Technical Review of its History, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

Isosalvianolic acid C, a phenolic acid predominantly isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest within the scientific and medical communities. Possessing a complex chemical structure, this natural product has demonstrated a remarkable breadth of pharmacological activities, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth review of the existing literature on this compound, encompassing its historical discovery, detailed pharmacological actions, and the underlying molecular mechanisms. Particular emphasis is placed on presenting quantitative data in a clear, comparative format, elucidating key experimental methodologies, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding of this compound and inspiring further investigation into its therapeutic applications.

History and Discovery

The journey of this compound is intrinsically linked to the long-standing use of Salvia miltiorrhiza in traditional Chinese medicine. For centuries, Danshen has been utilized to treat a variety of ailments, particularly cardiovascular conditions. Scientific investigation into the chemical constituents of this plant led to the isolation and characterization of a family of water-soluble compounds known as salvianolic acids.

Pharmacological Properties and Mechanism of Action

This compound exhibits a wide spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. These fundamental activities underpin its therapeutic potential in a range of disease models, including those for kidney injury, neurodegenerative disorders, and cardiovascular diseases.

Anti-inflammatory and Antioxidant Effects

A substantial body of evidence highlights the capacity of this compound to mitigate inflammation and oxidative stress. It has been shown to reduce the production of pro-inflammatory cytokines and mediators. Furthermore, this compound can enhance the cellular antioxidant defense systems.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in preclinical models of neurological disorders. Its ability to cross the blood-brain barrier and exert its anti-inflammatory and antioxidant effects within the central nervous system makes it a promising candidate for the treatment of conditions such as ischemic stroke.

Cardioprotective and Other Activities

In line with the traditional use of Danshen, this compound has shown potential in protecting the cardiovascular system. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and potentially other pathways, contributes to its cardioprotective effects. Research has also begun to explore its potential in other therapeutic areas, including its effects on certain cancer cell lines.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and its related compounds, providing a comparative overview of their biological activities.

| Activity | Test System | Parameter | Value | Reference |

| Antiviral (2019-nCoV Spike Pseudovirus Entry) | HEK293T/ACE2 cells | EC50 | 10.14 µM | |